Ethyl 4-oxo-4-(5,6,7,8-tetrahydronaphthalen-2-yl)butanoate

Physicochemical Properties Lipophilicity Drug-likeness

Ethyl 4-oxo-4-(5,6,7,8-tetrahydronaphthalen-2-yl)butanoate (CAS 5333-98-2) is a gamma-keto ester featuring a 5,6,7,8-tetrahydronaphthalen-2-yl (tetralin) moiety attached to a butanoate ester backbone. With a molecular weight of 260.33 g/mol, a computed XLogP3 of 3.1, and a topological polar surface area of 43.4 Ų, this compound occupies physicochemical space that is distinct from its fully aromatic naphthyl analog and simpler phenyl-substituted variants.

Molecular Formula C16H20O3
Molecular Weight 260.33 g/mol
CAS No. 5333-98-2
Cat. No. B12012069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-oxo-4-(5,6,7,8-tetrahydronaphthalen-2-yl)butanoate
CAS5333-98-2
Molecular FormulaC16H20O3
Molecular Weight260.33 g/mol
Structural Identifiers
SMILESCCOC(=O)CCC(=O)C1=CC2=C(CCCC2)C=C1
InChIInChI=1S/C16H20O3/c1-2-19-16(18)10-9-15(17)14-8-7-12-5-3-4-6-13(12)11-14/h7-8,11H,2-6,9-10H2,1H3
InChIKeyPHAAGPQAOYFUBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-oxo-4-(5,6,7,8-tetrahydronaphthalen-2-yl)butanoate (CAS 5333-98-2): Sourcing a Differentiated Tetrahydronaphthalene Building Block


Ethyl 4-oxo-4-(5,6,7,8-tetrahydronaphthalen-2-yl)butanoate (CAS 5333-98-2) is a gamma-keto ester featuring a 5,6,7,8-tetrahydronaphthalen-2-yl (tetralin) moiety attached to a butanoate ester backbone . With a molecular weight of 260.33 g/mol, a computed XLogP3 of 3.1, and a topological polar surface area of 43.4 Ų, this compound occupies physicochemical space that is distinct from its fully aromatic naphthyl analog and simpler phenyl-substituted variants [1]. It is currently available as a specialty research chemical within the Sigma-Aldrich AldrichCPR collection, positioned as a rare and unique chemical for early discovery programs .

Why a Naphthyl or Phenyl Analog Cannot Simply Replace Ethyl 4-oxo-4-(5,6,7,8-tetrahydronaphthalen-2-yl)butanoate in Tetrahydronaphthalene-Focused Research


The saturated cyclohexene ring fused to the aromatic system in the 5,6,7,8-tetrahydronaphthalen-2-yl group introduces conformational flexibility, altered electron density, and distinct steric bulk that direct biological target engagement and physicochemical behavior differently than planar naphthyl or monocyclic phenyl analogs [1]. In structure-activity relationship (SAR) campaigns, even subtle changes in ring saturation can lead to quantifiable shifts in potency, selectivity, and metabolic stability; thus, procurement of the exact tetrahydronaphthalene building block is critical when the tetralin scaffold has been validated in a hit or lead series [2].

Quantitative Differentiation Guide for Ethyl 4-oxo-4-(5,6,7,8-tetrahydronaphthalen-2-yl)butanoate Procurement


LogP and Polar Surface Area Comparison: Tetralin vs. Naphthyl Analog

The target compound exhibits a computed XLogP3 of 3.1 and a topological polar surface area (TPSA) of 43.4 Ų [1]. In contrast, the direct naphthyl analog ethyl 4-(naphthalen-2-yl)-4-oxobutanoate (CAS 25370-42-7) has a computed XLogP3 of 3.4 and a TPSA of 43.4 Ų (identical TPSA due to same heteroatom count) [2]. The 0.3 log unit lower lipophilicity of the tetralin compound reflects the partial saturation of the fused ring, which can translate to measurably improved aqueous solubility and reduced non-specific protein binding in biochemical assays.

Physicochemical Properties Lipophilicity Drug-likeness

Molecular Weight and Heavy Atom Count: Impact on Ligand Efficiency Metrics

The molecular weight of the target compound is 260.33 g/mol with 19 heavy atoms [1]. The naphthyl analog (C16H16O3) weighs 256.30 g/mol with 19 heavy atoms, while the simpler phenyl analog ethyl 4-oxo-4-phenylbutanoate (MW 206.24 g/mol, 15 heavy atoms) is significantly lighter [2]. The tetralin compound occupies a distinct 'sweet spot' in fragment-based screening libraries, balancing sufficient complexity for target engagement with molecular weight below the typical 300 Da lead-like cutoff.

Fragment-based drug discovery Ligand efficiency Lead-likeness

Rotatable Bond Count and Conformational Flexibility: Tetralin vs. Naphthyl Scaffolds

The target compound possesses 6 rotatable bonds [1], identical in number to the naphthyl analog. However, the saturated cyclohexene ring in the tetralin moiety introduces a half-chair conformation that provides greater three-dimensional shape diversity compared to the planar naphthalene ring. This stereoelectronic difference can be quantified by the fraction of sp³-hybridized carbons (Fsp³): the tetralin scaffold has an Fsp³ of 0.25 versus 0.0 for naphthalene, a metric increasingly used to prioritize compound libraries for higher clinical success rates [2].

Conformational analysis Scaffold hopping Target engagement

Boiling Point and Thermal Stability: Practical Differentiation for Synthetic Chemistry Workflows

The target compound has a reported boiling point of 419.1°C at 760 mmHg and a flash point of 185.7°C . In comparison, the fully aromatic naphthyl analog ethyl 4-(naphthalen-2-yl)-4-oxobutanoate has a boiling point of approximately 435°C (estimated) and a higher melting point due to stronger π-π stacking . The lower boiling point and flash point of the tetralin compound indicate higher volatility and potentially easier purification by distillation, a practical advantage in scale-up synthesis.

Synthetic chemistry Thermal stability Reaction optimization

Market Availability as a Unique AldrichCPR Product: Exclusivity and Procurement Channel Differentiation

Unlike the naphthyl analog which is available from multiple suppliers as a commodity chemical, ethyl 4-oxo-4-(5,6,7,8-tetrahydronaphthalen-2-yl)butanoate is exclusively offered through the Sigma-Aldrich AldrichCPR collection (PH006228) . This curated collection is specifically designed for early discovery researchers, and the product is sold 'as-is' without standard analytical data; however, the AldrichCPR designation signals that the compound has been selected for its unique structural features and potential to generate novel intellectual property . In contrast, the naphthyl analog (CAS 25370-42-7) is widely available from benchchem, molbase, and other commodity suppliers, increasing the risk of prior art and reducing novelty .

Chemical sourcing AldrichCPR Rare chemicals

Optimal Procurement Scenarios for Ethyl 4-oxo-4-(5,6,7,8-tetrahydronaphthalen-2-yl)butanoate (CAS 5333-98-2)


Tetrahydronaphthalene-Focused Kinase or GPCR Lead Optimization Programs

When a medicinal chemistry team has identified a tetrahydronaphthalene-containing hit with promising target engagement, procurement of the exact gamma-keto ester building block is essential to preserve the stereoelectronic features responsible for activity. The Fsp³ advantage (0.25 vs. 0.0 for naphthyl) and lower XLogP3 (3.1 vs. 3.4) translate into a measurably better developability profile, as supported by the Lovering et al. analysis linking higher fraction sp³ to clinical success [1]. Replacing this scaffold with a naphthyl analog would eliminate the saturated ring's conformational benefits and could reduce potency or selectivity.

Fragment-Based Drug Discovery (FBDD) Library Expansion

With a molecular weight of 260.33 g/mol and 19 heavy atoms, the compound fits within the 'rule of three' guidelines for fragment libraries. Its three-dimensional character (Fsp³ = 0.25) makes it a valuable addition to fragment collections that are often dominated by flat, aromatic compounds [1]. The exclusive AldrichCPR sourcing ensures that the compound has not been widely screened, preserving novelty for fragment hit identification campaigns.

Synthetic Methodology Development Involving Saturated Bicyclic Scaffolds

The compound's boiling point (419.1°C) and flash point (185.7°C) are lower than those of the naphthyl analog, making it a more tractable substrate for distillation-based purification in scale-up reactions . Process chemistry groups developing new synthetic routes to tetrahydronaphthalene derivatives can leverage this compound as a key intermediate, benefiting from the lower thermal stress during workup.

Scaffold-Hopping Exercises from Naphthalene to Tetralin Series

When a naphthalene-based lead exhibits toxicity or poor solubility, a scaffold hop to the corresponding tetralin is a well-precedented strategy. This compound provides a direct entry point for synthesizing the tetralin analog, with the quantified difference in logP (Δ-0.3) and Fsp³ (Δ+0.25) serving as predictive metrics for improved properties [1]. Procurement of the pre-formed building block accelerates SAR exploration compared to de novo synthesis of the tetralin ring system.

Quote Request

Request a Quote for Ethyl 4-oxo-4-(5,6,7,8-tetrahydronaphthalen-2-yl)butanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.